molecular formula C16H14O3 B2718613 2-acetylphenyl 4-methylbenzoate CAS No. 4010-26-8

2-acetylphenyl 4-methylbenzoate

Cat. No.: B2718613
CAS No.: 4010-26-8
M. Wt: 254.285
InChI Key: GHUBFDJWMXQUAA-UHFFFAOYSA-N
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Description

2-acetylphenyl 4-methylbenzoate is an organic compound with the molecular formula C₁₆H₁₄O₃ It is known for its unique structure, which includes an acetyl group attached to a phenyl ring and a methylbenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetylphenyl 4-methylbenzoate typically involves the esterification of 2-acetylphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-acetylphenyl 4-methylbenzoate can undergo several types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-acetylbenzoic acid.

    Reduction: Formation of 2-(hydroxyphenyl) 4-methylbenzoate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-acetylphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetylphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various products that may exhibit biological or chemical activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Acetylphenyl) benzoate: Similar structure but lacks the methyl group on the benzoate ring.

    (2-Acetylphenyl) 4-chlorobenzoate: Similar structure but has a chlorine atom instead of a methyl group on the benzoate ring.

    (2-Acetylphenyl) 4-nitrobenzoate: Similar structure but has a nitro group instead of a methyl group on the benzoate ring.

Uniqueness

2-acetylphenyl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-acetylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)19-15-6-4-3-5-14(15)12(2)17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUBFDJWMXQUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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